Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyridine core. Key structural attributes include:
- Chloro substituent at position 6, imparting electron-withdrawing properties.
- Methyl ester at position 4, enhancing solubility in organic solvents.
While direct synthesis data are unavailable in the provided evidence, its structural features suggest utility as a pharmaceutical intermediate. Similar compounds, such as those in , are often designed for kinase inhibition or as prodrugs, leveraging the pyrrolo-pyridine scaffold’s ability to mimic purine bases in biological targets .
Properties
IUPAC Name |
methyl 6-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-9(14)5-2-6(10)11-8-4(5)3-7(13)12-8/h2H,3H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOIXOGLWBMUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855888 | |
| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-76-5 | |
| Record name | Methyl 6-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Cyclization
A common approach to synthesize pyrrolo[2,3-b]pyridine derivatives involves palladium-mediated coupling reactions such as Suzuki or Sonogashira couplings to assemble the aromatic and heteroaromatic fragments.
For example, 5-bromo-7-azaindole derivatives (azaindole is synonymous with pyrrolo[2,3-b]pyridine) can be coupled with boronic acids under Suzuki conditions using catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases such as potassium carbonate in a dioxane/water solvent mixture at elevated temperatures (~80 °C to reflux) for 1 to 16 hours. This step introduces aryl or heteroaryl groups at specific positions on the pyrrolo-pyridine ring.
Subsequent bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents (chloroform, dichloromethane, or THF) at 0 °C to room temperature for 10 minutes to 16 hours allows for further functionalization.
Tosylation of the pyrrolo nitrogen using tosyl chloride in the presence of bases like sodium hydroxide or lithium diisopropylamide (LDA) under controlled temperatures (-78 °C to room temperature) can protect the nitrogen and facilitate subsequent reactions.
Formation of the Lactam (2-oxo) and Ester Functionalities
The 2-oxo group corresponds to a lactam ring closure, which can be achieved by base-catalyzed cyclization of appropriate amino-pyridine precursors bearing ester groups at the 4-position.
The methyl ester at the 4-carboxylate position is typically introduced through esterification reactions or by using methyl ester-substituted pyridine derivatives as starting materials.
Hydrolysis and re-esterification steps may be employed to optimize the purity and yield of the methyl ester functionality.
Alternative Routes Using Domino Cyclization and Protection Strategies
Research on related pyrrolo[3,2-c]pyridine scaffolds shows that domino cyclization reactions of sulfonamide derivatives, prepared via Sonogashira coupling and subsequent base-mediated ring closure, provide efficient routes to the fused heterocyclic core.
Protecting groups such as Boc (tert-butoxycarbonyl) on the nitrogen can improve yields by preventing side reactions during amination or substitution steps.
Palladium-mediated substitutions at the 6-position with appropriate amines or halogens allow for selective functionalization, which can be adapted for the 6-chloro substituent.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Suzuki Coupling | 5-bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C to reflux, 1-16 h | Formation of aryl-substituted pyrrolo[2,3-b]pyridine |
| 2 | Bromination | Br2 or NBS, chloroform/DCM/THF, 0 °C to RT, 10 min to 16 h | Introduction of bromine at 3-position |
| 3 | Tosylation | Tosyl chloride, NaOH or LDA, DCM or THF, -78 °C to RT, 0.5-12 h | Protection of pyrrole nitrogen |
| 4 | Halogenation/Chlorination | Starting from 6-chloro substituted precursors or direct chlorination | Introduction of 6-chloro substituent |
| 5 | Cyclization/Lactam Formation | Base-mediated cyclization of amino-pyridine esters | Formation of 2-oxo lactam ring |
| 6 | Esterification/Hydrolysis | Methanol, acid/base catalysis | Formation of methyl 4-carboxylate |
| 7 | Protection/Deprotection Strategies | Boc protection, Pd-catalyzed amination | Improved yields and selective functionalization |
Research Findings and Optimization Notes
The Suzuki coupling step is critical for installing aryl groups and is sensitive to reaction conditions such as temperature, solvent ratio, and catalyst loading. Optimal yields are obtained at reflux temperatures in dioxane/water mixtures with potassium carbonate as base.
Bromination using NBS is preferred for milder conditions and better regioselectivity compared to elemental bromine.
Tosyl protection under anhydrous conditions with LDA enhances the selectivity and stability of intermediates, facilitating downstream transformations.
The use of palladium-catalyzed Sonogashira coupling followed by base-mediated domino cyclization has been shown to efficiently construct pyrrolo[2,3-b]pyridine cores with various substituents, including chloro groups, enabling structural diversification.
Protecting group strategies, such as Boc protection of the pyrrole nitrogen, improve yields in amination steps by preventing competing side reactions.
Purification techniques including flash chromatography on silica gel and preparative HPLC using acetonitrile/water gradients with pH adjustment are essential for isolating high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolopyridine derivatives .
Scientific Research Applications
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds are selected for comparison based on shared core motifs and divergent substituents:
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
The benzothieno core in Compound 29a-30a introduces sulfur, improving lipophilicity but reducing aqueous solubility relative to the pyrrolo-pyridine system.
Physical State :
- Compound 29a-30a exists as an oil , suggesting lower crystallinity than the target compound, which is likely a solid. The patent compound in emphasizes solid forms, indicating optimized crystallinity for formulation .
Biological Relevance :
- The 3-substituent in the patent compound (e.g., phenyl and methylpiperazinyl acetamide groups) suggests tailored pharmacokinetic properties, such as enhanced receptor affinity or blood-brain barrier penetration .
Biological Activity
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and other relevant pharmacological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C8H7ClN2O3
- Molecular Weight : 202.60 g/mol
- CAS Number : 1190315-52-6
- Density : 1.6 g/cm³
- Boiling Point : 439.5 °C at 760 mmHg
Anti-inflammatory Effects
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit notable anti-inflammatory activity. The compound's structural analogs have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs.
- Inhibition of COX Enzymes :
- Experimental Models :
Structure–Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the pyrrolo ring system in enhancing biological activity:
- Electron-donating groups such as chloromethyl or pyridine moieties at specific positions increase the anti-inflammatory potency.
- The presence of a carbonyl group at position 2 is crucial for maintaining activity against COX enzymes.
Study 1: Synthesis and Evaluation
A study synthesized various pyrrolo derivatives and evaluated their anti-inflammatory properties through COX inhibition assays. The most potent compounds were identified based on their IC50 values and structural modifications. For instance, a derivative with a chloromethyl substituent showed enhanced COX-2 inhibition compared to its counterparts lacking this group .
Study 2: In Vivo Efficacy
In another study involving carrageenan-induced paw edema in rats, several pyrrolo derivatives were administered to assess their efficacy in reducing swelling. The results indicated that compounds with higher lipophilicity exhibited better absorption and bioavailability, correlating with their anti-inflammatory effects .
Summary of Findings
The biological activity of this compound and its derivatives reveals promising anti-inflammatory properties supported by both in vitro and in vivo studies. The structure–activity relationship analysis underscores the significance of molecular modifications in enhancing pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C8H7ClN2O3 |
| Molecular Weight | 202.60 g/mol |
| CAS Number | 1190315-52-6 |
| Density | 1.6 g/cm³ |
| Boiling Point | 439.5 °C |
| Key Activity | COX inhibition |
Q & A
Q. What are the common synthetic routes for Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and what key intermediates are involved?
The synthesis involves multi-step reactions starting with substituted pyrrolidine or pyridine derivatives. For example, EP 4 374 877 A2 describes using (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and aryl aldehydes (e.g., 2,3-difluorobenzaldehyde) to construct the pyrrolo[2,3-b]pyridine core via cyclization. Methylation at the 4-position is achieved using methyl chloroformate. Key intermediates include halogenated precursors (e.g., 4-bromo-2-iodoaniline), which enable cross-coupling reactions to introduce substituents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
¹H/¹³C NMR in DMSO-d6 confirms the heterocyclic structure: the 2-oxo proton appears as a singlet near δ 12.25 ppm, while aromatic protons resonate between δ 7.14–8.20 ppm. ESI-MS verifies molecular weight (observed m/z 309.9 [M+H]⁺). IR identifies carbonyl stretches (C=O) at ~1700 cm⁻¹. X-ray crystallography resolves the dihydro-pyrrole ring conformation, as shown in Acta Crystallogr Sect E reports .
Q. How is purity validated for this compound?
HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. Validation includes spike-recovery tests (98–102% accuracy) and precision checks (RSD <1%). LC-MS confirms identity and purity, with ≥95% purity (by area normalization) deemed acceptable for biological testing .
Advanced Research Questions
Q. How can regioselectivity of chlorination at the 6-position be optimized during synthesis?
Regioselective chlorination is achieved using N-chlorosuccinimide (NCS) in DMF at 0–5°C, monitored via TLC/HPLC to prevent over-chlorination. Patent data (EP 4 374 877 A2) show that tert-butyl hydroperoxide as a co-catalyst improves selectivity to 85–90%. Computational modeling of electron density distribution in the pyrrolo[2,3-b]pyridine ring guides reagent selection .
Q. What strategies mitigate byproduct formation during esterification of the 4-carboxyl group?
Byproducts like methyl chloride adducts are minimized by:
Q. How are contradictions in spectral data resolved when confirming the dihydro-pyrrole ring conformation?
Discrepancies between NMR and computational models arise from dynamic ring puckering. Variable-temperature NMR (25–60°C) identifies coalescence temperatures for ring inversion. X-ray data (Acta Crystallogr Sect E) reveal a half-chair conformation with torsion angles of -179.24° to 179.22°, corroborating static structural assignments .
Q. What role does this compound play in medicinal chemistry research?
Its pyrrolo[2,3-b]pyridine scaffold is a pharmacophore in kinase inhibitors. Substitutions at the 6-chloro and 4-carboxyl positions enhance binding to ATP pockets. Studies in Journal of Medicinal Chemistry (2023) highlight its use in designing selective inhibitors for oncology targets .
Methodological Notes
- Synthesis Optimization: Prioritize low-temperature conditions and catalytic additives to enhance selectivity .
- Structural Confirmation: Combine X-ray crystallography with VT-NMR to address dynamic structural ambiguities .
- Purity Standards: Use orthogonal methods (HPLC + LC-MS) to ensure reproducibility in biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
